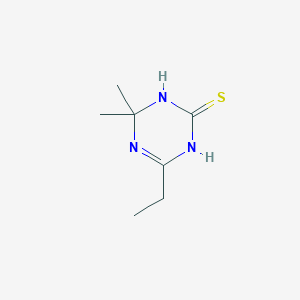![molecular formula C28H26N4 B14309620 1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine CAS No. 114491-63-3](/img/structure/B14309620.png)
1,1'-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl groups and phenylene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine typically involves a Schiff base condensation reaction. This reaction is carried out by condensing 2-hydroxy-1-naphthaldehyde with bis(4-aminophenoxy)ethane under controlled conditions . The reaction is usually performed in a solvent such as methanol, and the resulting product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as conductivity or magnetism.
Wirkmechanismus
The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine involves its ability to form stable complexes with metal ions. This is achieved through coordination bonds between the nitrogen atoms in the hydrazine groups and the metal ions . These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Ethane-1,2-diylbis(pentabromobenzene)
- 1,1’-[ethane-1,2-diylbisoxy]bis[2,4,6-tribromobenzene]
- 1,2-Bis(phenylthio)ethane
Uniqueness
1,1’-{Ethane-1,2-diylbis[(2,1-phenylene)(phenylmethanylylidene)]}dihydrazine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property distinguishes it from other similar compounds, making it valuable in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
114491-63-3 |
|---|---|
Molekularformel |
C28H26N4 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[phenyl-[2-[2-[2-(C-phenylcarbonohydrazonoyl)phenyl]ethyl]phenyl]methylidene]hydrazine |
InChI |
InChI=1S/C28H26N4/c29-31-27(23-13-3-1-4-14-23)25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28(32-30)24-15-5-2-6-16-24/h1-18H,19-20,29-30H2 |
InChI-Schlüssel |
QATMNBFIVUZLLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2CCC3=CC=CC=C3C(=NN)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
silane](/img/structure/B14309553.png)

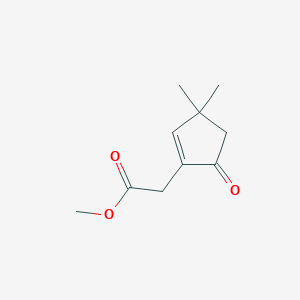
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
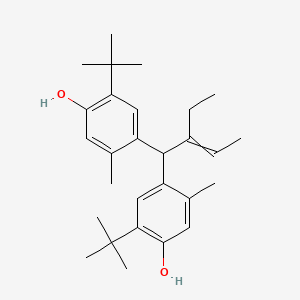
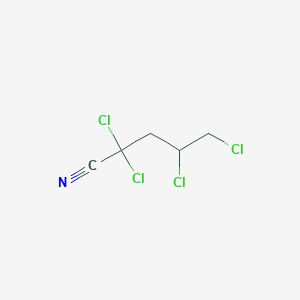
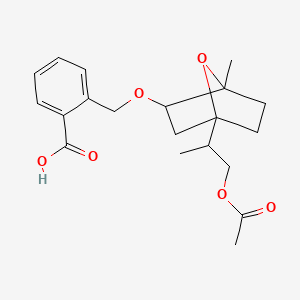

![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
